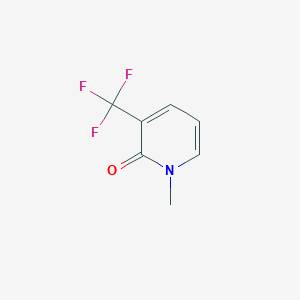![molecular formula C15H24ClNO B1424522 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220018-03-0](/img/structure/B1424522.png)
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride (4-MEPHCl) is a synthetic compound derived from the piperidine family of alkaloids. It is a white crystalline solid with a melting point of 168-170 °C and a molecular weight of 280.3 g/mol. 4-MEPHCl has a wide range of applications in scientific research and is used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of pharmaceuticals and in the synthesis of other piperidine derivatives.
Scientific Research Applications
Synthesis, Crystal Structure, and Bioactivity
- A novel compound related to 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride was synthesized and characterized. Its crystal structure was analyzed, showing a nonplanar molecule with a chair conformation in the piperidine ring. The compound displayed broad inhibitory activities toward fungi (Xue Si-jia, 2011).
Antimicrobial Activity and Molecular Structure
- Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized via a Knoevenagel condensation reaction involving piperidine, was studied for its crystal structure and antimicrobial activity (Ajay Kumar Kariyappa et al., 2016).
Molecular and Crystal Structures Influencing Conformations
- The molecular and crystal structures of certain piperidine derivatives were determined. These compounds showed significant conformational flexibility and the ability to form extensive hydrogen-bonded networks, influencing their molecular packing in crystals (L. Kuleshova & V. Khrustalev, 2000).
Pharmacological Research
Acetylcholinesterase Inhibition
- A derivative of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride showed potent inhibition of acetylcholinesterase, indicating potential as an antidementia agent. The compound was also selective towards acetylcholinesterase over butyrylcholinesterase (H. Sugimoto et al., 1990).
Anticancer Agent Synthesis and Evaluation
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents. Some derivatives showed strong anticancer activity compared to doxorubicin, a standard reference (A. Rehman et al., 2018).
Novel Cytotoxic and Anticancer Agents
- Piperidine derivatives synthesized displayed significant cytotoxicity towards various human tumors, revealing a new class of cytotoxic agents (J. Dimmock et al., 1998).
properties
IUPAC Name |
4-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-2-4-15(5-3-13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYQWOWQEVOFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



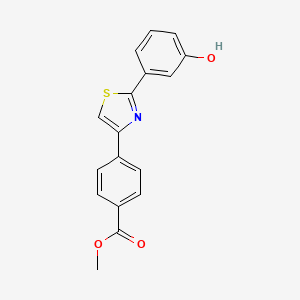

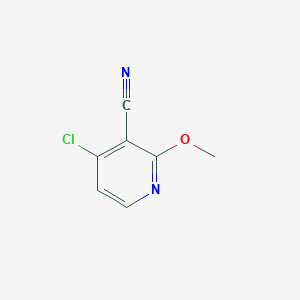

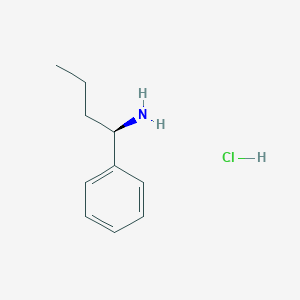
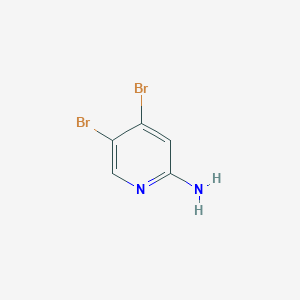

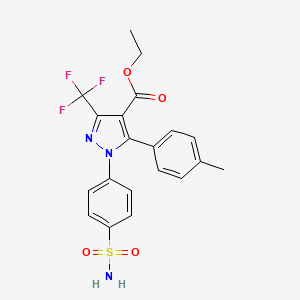

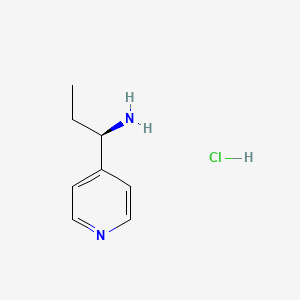
![Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1424455.png)
